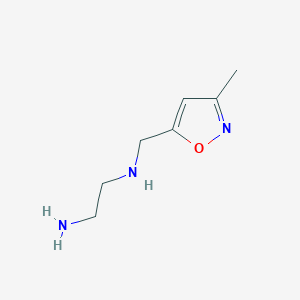
N-(3-methyl-5-isoxazolylmethyl)ethylenediamine
Übersicht
Beschreibung
N-(3-methyl-5-isoxazolylmethyl)ethylenediamine, also known as this compound, is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-Methyl-5-isoxazolylmethyl)ethylenediamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of isoxazole derivatives with ethylenediamine. The structural modification of isoxazole compounds can enhance their biological activities, particularly in inhibiting various biological pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of various isoxazole derivatives, including this compound. For instance, compounds structurally related to isoxazoles have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds often fall below 16 µg/mL, indicating significant antimicrobial potential .
Histamine Release Inhibition
A notable study demonstrated that compounds similar to this compound exhibit potent inhibition of mast cell degranulation and histamine release. For example, one derivative showed an IC50 value for histamine release at 0.0192 ± 0.005 μmol/L, indicating its effectiveness in modulating allergic responses . This property suggests potential applications in treating allergic conditions and asthma.
Case Study 1: In Vivo Efficacy
In a controlled study, the protective effect of a related compound against histamine-induced bronchospasm was evaluated. The compound demonstrated a protective effect of 79.74 ± 0.30% in vivo, showcasing its therapeutic potential in managing respiratory conditions exacerbated by histamine .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxicity of various isoxazole derivatives, including this compound, on human cell lines. The results indicated that while some derivatives exhibited cytotoxic effects, others maintained low toxicity profiles, making them suitable candidates for further development as therapeutic agents .
Research Findings Summary
| Property | Value/Outcome |
|---|---|
| MIC against MRSA | ≤ 0.25 µg/mL |
| IC50 for Histamine Release | 0.0192 ± 0.005 μmol/L |
| In Vivo Protective Effect | 79.74 ± 0.30% |
| Cytotoxicity (HEK293) | Varied; some compounds non-toxic |
Eigenschaften
IUPAC Name |
N'-[(3-methyl-1,2-oxazol-5-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-6-4-7(11-10-6)5-9-3-2-8/h4,9H,2-3,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWQYGFZDJCCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














